molecular formula C22H30O4 B10753751 3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

Cat. No.: B10753751
M. Wt: 358.5 g/mol
InChI Key: PBKZPPIHUVSDNM-GMTJQTPWSA-N
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Description

Canrenoic acid, potassium salt, also known as potassium canrenoate, is a chemical compound that belongs to the spirolactone group. It is an aldosterone antagonist and is used primarily for its diuretic properties. This compound is a prodrug, which means it is metabolized in the body to produce the active metabolite, canrenone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of canrenoic acid, potassium salt, typically involves the reaction of canrenoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where canrenoic acid is dissolved in water, and potassium hydroxide is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of canrenoic acid, potassium salt .

Industrial Production Methods: Industrial production of canrenoic acid, potassium salt, follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Canrenoic acid, potassium salt, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield canrenone, while reduction can produce various reduced derivatives .

Scientific Research Applications

Canrenoic acid, potassium salt, has a wide range of scientific research applications:

Mechanism of Action

Canrenoic acid, potassium salt, exerts its effects by antagonizing the aldosterone receptor. This action inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. By blocking aldosterone, the compound promotes the excretion of sodium and water, leading to diuresis. The active metabolite, canrenone, is responsible for the majority of the pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Canrenoic acid, potassium salt, is unique in its ability to be administered parenterally (intravenously), unlike spironolactone, which is typically administered orally. This makes it particularly useful in clinical settings where intravenous administration is preferred .

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16?,17?,18?,20-,21-,22+/m0/s1

InChI Key

PBKZPPIHUVSDNM-GMTJQTPWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@]4(CCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C

Origin of Product

United States

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